![molecular formula C11H20N2S B14319764 2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene CAS No. 111862-52-3](/img/structure/B14319764.png)
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene is a spiro compound characterized by a unique structure that includes sulfur and nitrogen atoms within its ring system. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in structural chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene typically involves the use of 4-bromo-4-formyltetrahydropyrans as starting materials. The products are alkylated at the nitrogen atom in the 11 position using alkyl halides and acrylic acid derivatives. The alkoxycarbonyl groups in the side chain are then reduced .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. Optimization of reaction conditions and purification processes are crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the compound can form coordination complexes with metal ions, influencing various biochemical pathways. The spiro structure also allows for unique binding interactions with proteins and other macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-oxa-7,11-diazaspiro[5.6]dodecanes: These compounds have similar spiro structures but contain oxygen atoms instead of sulfur.
1,3-dioxane-1,3-dithiane spiranes: These compounds feature both oxygen and sulfur atoms within their spiro rings.
Uniqueness
2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene is unique due to its specific combination of sulfur and nitrogen atoms within the spiro structure. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
111862-52-3 |
|---|---|
Molekularformel |
C11H20N2S |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
4,4-dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene |
InChI |
InChI=1S/C11H20N2S/c1-10(2)8-11(4-7-14-10)9-12-5-3-6-13-11/h9,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
JOFHHGRUWVSWLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2(CCS1)C=NCCCN2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


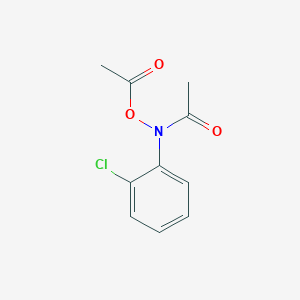
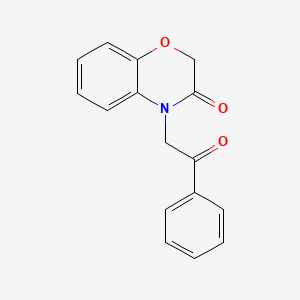
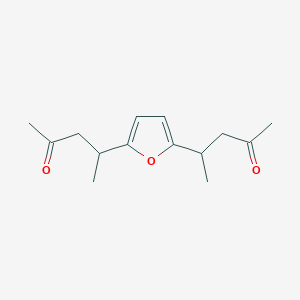
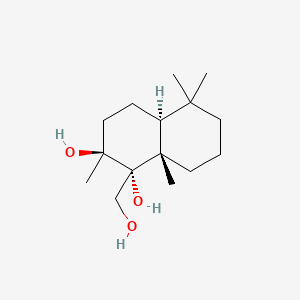
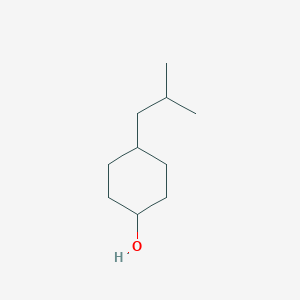
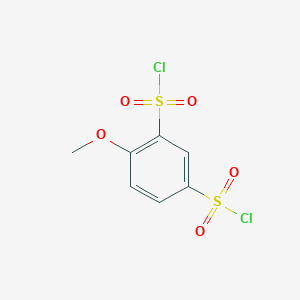
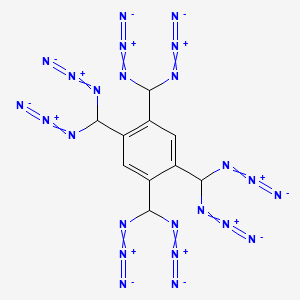
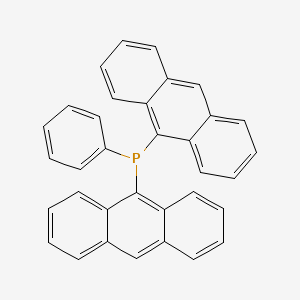
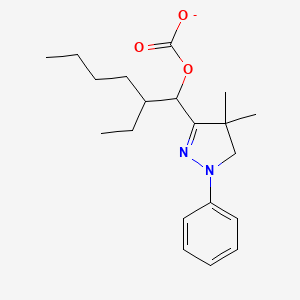
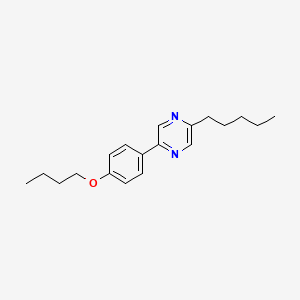
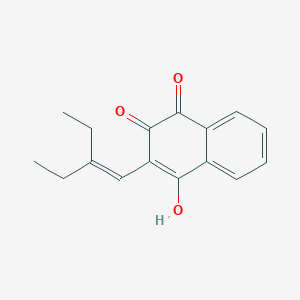

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
